molecular formula C8H18ClNO2S B2799918 3-Tert-butyl-1lambda6-thiomorpholine-1,1-dione hydrochloride CAS No. 1909306-66-6

3-Tert-butyl-1lambda6-thiomorpholine-1,1-dione hydrochloride

Cat. No.: B2799918
CAS No.: 1909306-66-6
M. Wt: 227.75
InChI Key: WRJONYOSEKVTNK-UHFFFAOYSA-N
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Description

3-Tert-butyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is a versatile chemical compound used in various scientific research fields. It exhibits unique properties that make it suitable for applications in drug discovery, catalysis, and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-1lambda6-thiomorpholine-1,1-dione hydrochloride typically involves the reaction of tert-butylamine with thiomorpholine-1,1-dione under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-1lambda6-thiomorpholine-1,1-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form thiols or thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Halides, nucleophiles; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Substituted thiomorpholine derivatives

Scientific Research Applications

3-Tert-butyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a potential drug candidate in the development of new pharmaceuticals.

    Industry: In the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-1lambda6-thiomorpholine-1,1-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine-1,1-dione: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

    Tert-butylamine: A simpler amine without the thiomorpholine ring structure.

    Sulfoxides and Sulfones: Oxidized derivatives of thiomorpholine compounds.

Uniqueness

3-Tert-butyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is unique due to the presence of both the tert-butyl group and the thiomorpholine-1,1-dione structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for a wide range of applications in scientific research.

Properties

IUPAC Name

3-tert-butyl-1,4-thiazinane 1,1-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S.ClH/c1-8(2,3)7-6-12(10,11)5-4-9-7;/h7,9H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJONYOSEKVTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CS(=O)(=O)CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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